![molecular formula C21H16FN7O3 B2465568 3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207006-32-3](/img/structure/B2465568.png)
3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, a methoxyphenyl group, an oxadiazol ring, and a triazolopyrimidinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidinone ring could be formed through a condensation reaction of appropriate precursors . The fluorobenzyl and methoxyphenyl groups could then be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and methoxyphenyl groups would likely add significant steric bulk, potentially influencing the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorobenzyl and methoxyphenyl groups, as well as the oxadiazol and triazolopyrimidinone rings. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
- Application : Researchers have investigated using 4-fluorobenzyl cyanide (FBCN) as a solvent in LIBs. FBCN, with its steric hindrance and weak Lewis basic center, forms a bulky coordination structure with Li+ ions. This structure weakens ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). As a result, FBCN improves the rate performance of LIBs by reducing the interfacial barrier .
Lithium-Ion Batteries (LIBs) Enhancement
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O3/c1-31-16-5-3-2-4-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMGGCGKVSNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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